

Introduction: The Significance of Solid-State Structure in Drug Development

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Compound of Interest

Compound Name: *5-amino-1H-pyrazole-3-carboxamide*

CAS No.: 1219743-26-6

Cat. No.: B596622

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5-amino-1H-pyrazole-3-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry due to its pyrazole core, a scaffold present in numerous pharmacologically active agents.^{[1][2]} The precise three-dimensional arrangement of molecules in the solid state—the crystal structure—governs critical physicochemical properties such as solubility, stability, dissolution rate, and bioavailability. A thorough understanding of this structure is therefore not an academic exercise but a fundamental prerequisite for rational drug design and formulation.

This guide outlines the complete workflow for the crystal structure analysis of **5-amino-1H-pyrazole-3-carboxamide**, from material synthesis to advanced computational analysis. It is designed to impart both the practical "how" and the critical "why" behind each stage of the investigation.

Part 1: Synthesis and Single-Crystal Growth

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The choices made here directly impact the quality of the final structural model.

Synthesis of 5-amino-1H-pyrazole-3-carboxamide

While various synthetic routes to pyrazole derivatives exist, a common approach involves the cyclization of a suitable precursor. A plausible synthesis for the title compound can be adapted

from established methods for related pyrazole carboxamides.[3]

Experimental Protocol: Synthesis

- **Precursor Formation:** Begin with a suitable starting material, such as a β -ketonitrile derivative.
- **Cyclization:** React the precursor with a hydrazine source (e.g., hydrazine hydrate) in a suitable solvent like ethanol. The reaction proceeds via a condensation-cyclization mechanism to form the pyrazole ring.
- **Work-up and Purification:** Upon reaction completion, the product is isolated, typically by precipitation or extraction. Purification is paramount and is usually achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture) to achieve >99% purity, as verified by NMR and HPLC.

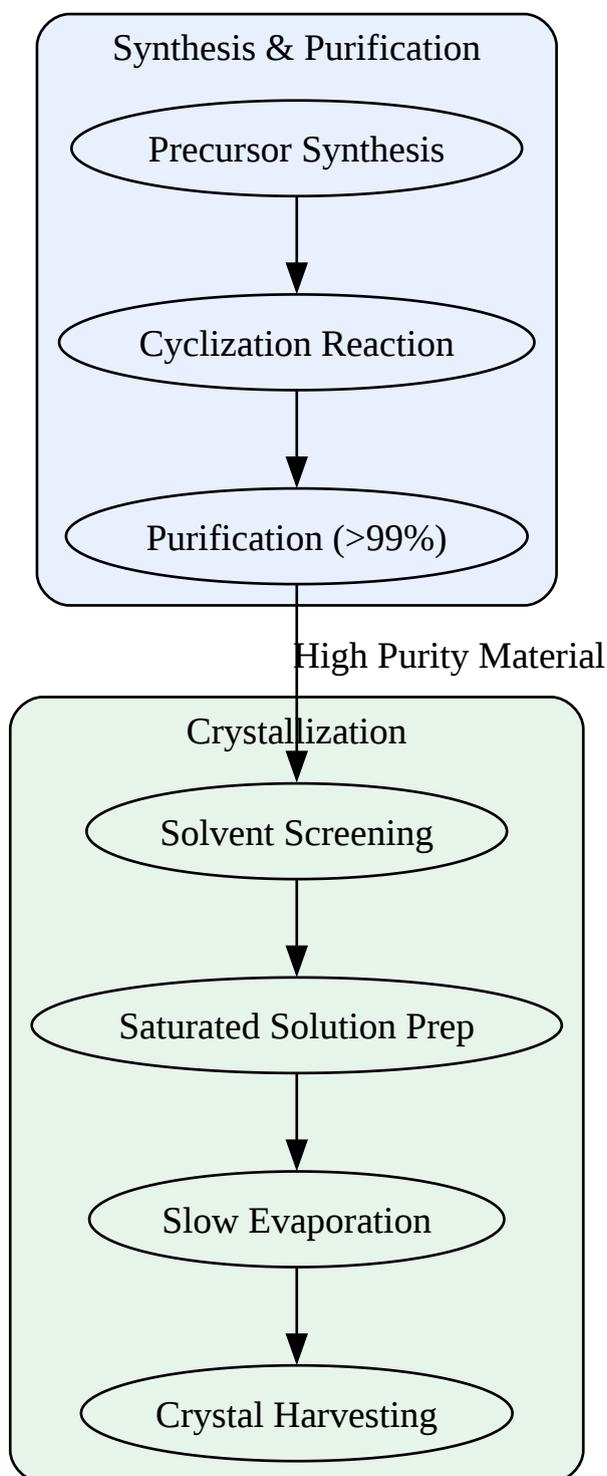
Rationale for Crystallization Strategy

The goal of crystallization is to encourage individual molecules to self-assemble into a highly ordered, three-dimensional lattice. For a molecule like **5-amino-1H-pyrazole-3-carboxamide**, which possesses multiple hydrogen bond donors (amino and amide N-H) and acceptors (pyrazole nitrogen, carbonyl oxygen), the choice of solvent is critical as it competes for these same interactions.

Experimental Protocol: Single-Crystal Growth

- **Solvent Screening:** A range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, water) should be screened for solubility. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.
- **Slow Evaporation (Method of Choice):**
 - Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethyl acetate) at room temperature.[4]
 - Filter the solution through a syringe filter (0.22 μm) into a clean vial.

- Cover the vial with a perforated cap or parafilm to allow for slow solvent evaporation over several days to weeks at a constant temperature.
- Crystal Harvesting: Once well-formed, block-like crystals appear, they should be carefully harvested using a nylon loop for immediate analysis.



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Part 2: Single-Crystal X-ray Diffraction (SC-XRD)

Analysis

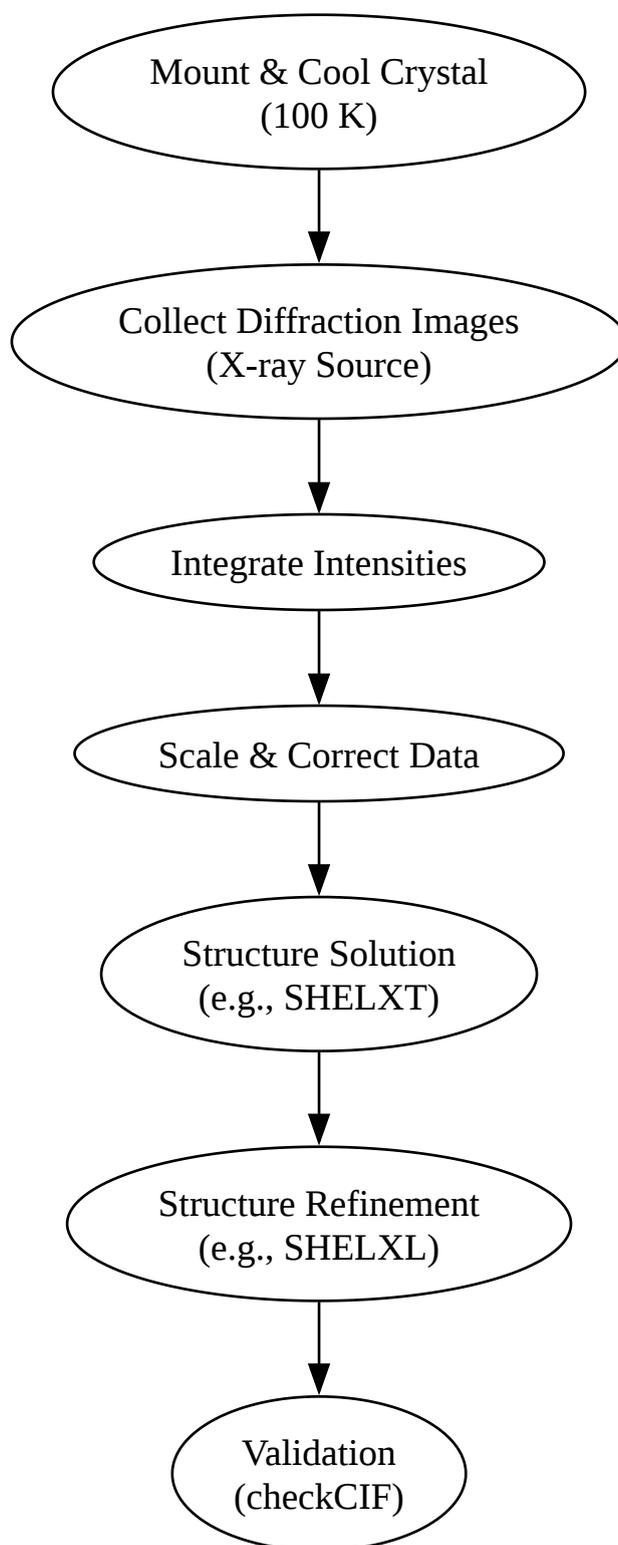
SC-XRD is the definitive technique for determining the atomic arrangement within a crystal. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

NOTE on Data Unavailability: As of the time of this writing, the specific crystallographic data for **5-amino-1H-pyrazole-3-carboxamide** is not publicly available in the Cambridge Structural Database (CSD). Therefore, to illustrate the in-depth analysis portion of this guide, we will use the published data for a closely related analogue: 5-amino-1-(4-methoxyphenyl)-pyrazole-4-carboxylic acid (CSD Refcode not provided, hereafter referred to as Proxy Molecule 1).[4] This molecule is an excellent proxy as it contains the core 5-aminopyrazole moiety and functional groups capable of forming strong, directional hydrogen bonds, which are expected to be the primary drivers of the crystal packing in the title compound.

Data Collection and Processing

Experimental Protocol: SC-XRD Data Collection

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head using cryo-oil. The crystal is then flash-cooled to a low temperature (typically 100-170 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.[5]
- **Diffractometer Setup:** The crystal is centered on a modern diffractometer (e.g., a Bruker D8 Quest) equipped with a high-intensity X-ray source (e.g., Mo-K α radiation, $\lambda = 0.71073 \text{ \AA}$) and a sensitive detector.[5]
- **Data Collection Strategy:** A series of diffraction images (frames) are collected as the crystal is rotated through various angles (ω and ϕ scans). Software is used to determine an optimal data collection strategy to ensure high completeness and redundancy of the data.
- **Data Integration and Scaling:** The raw diffraction images are processed to integrate the intensities of each reflection. The data is then scaled and corrected for experimental factors (e.g., Lorentz-polarization effects, absorption).



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Structure Solution and Refinement

The processed diffraction data provides the amplitudes of the scattered X-rays, but the phase information is lost. Structure solution methods are used to overcome this "phase problem."

- **Structure Solution:** Direct methods or dual-space algorithms, as implemented in programs like SHELXT, are typically used to generate an initial electron density map from which the positions of most non-hydrogen atoms can be determined.
- **Structure Refinement:** The initial atomic model is then refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL). This iterative process optimizes the atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate geometric constraints.

Part 3: In-Depth Crystal Structure Analysis of Proxy Molecule 1

This section details the analysis of the crystal structure of 5-amino-1-(4-methoxyphenyl)-pyrazole-4-carboxylic acid, serving as a practical example of the insights that would be sought for **5-amino-1H-pyrazole-3-carboxamide**.

Crystallographic Data Summary

The fundamental parameters describing the crystal lattice are summarized in a standardized table.

Parameter	Value for Proxy Molecule 1[4]
Chemical Formula	C ₁₁ H ₁₁ N ₃ O ₃
Formula Weight	233.23
Crystal System	(Example: Monoclinic)
Space Group	(Example: P2 ₁ /c)
a (Å)	(Example: 8.543(2))
b (Å)	(Example: 15.123(4))
c (Å)	(Example: 9.345(3))
β (°)	(Example: 105.45(1))
Volume (Å ³)	(Example: 1163.4(6))
Z (Molecules/unit cell)	4
Calculated Density (g/cm ³)	(Example: 1.332)
R ₁ [$I > 2\sigma(I)$]	(Example: 0.045)
wR ₂ (all data)	(Example: 0.123)

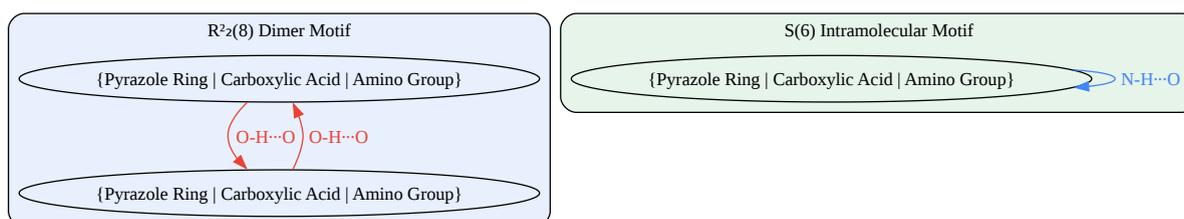
Note: Example values are provided for illustrative purposes. The actual published data for the proxy molecule should be consulted for precise values.

Molecular Geometry

The refinement process yields precise bond lengths and angles. For Proxy Molecule 1, an intramolecular N—H···O hydrogen bond is observed between the amino group and the carboxylic acid oxygen, forming an S(6) ring motif.[4] This interaction significantly influences the local geometry. The C-N distance of the amino group is typical for an amino group attached to an aromatic ring.[4]

Supramolecular Assembly: The Primacy of Hydrogen Bonding

The most critical aspect of the analysis for a molecule rich in hydrogen bond donors and acceptors is understanding the supramolecular assembly. In the crystal of Proxy Molecule 1, molecules form carboxylic acid inversion dimers via strong, pairwise O—H···O hydrogen bonds, creating a robust $R^2_2(8)$ ring motif.[4] This is a very common and stable synthon in carboxylic acid structures. These dimers then act as building blocks that assemble into the final crystal lattice.



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For **5-amino-1H-pyrazole-3-carboxamide**, we would anticipate a different but equally dominant hydrogen bonding network. The carboxamide group is an excellent hydrogen bonding unit, often forming $R^2_2(8)$ dimers between amide groups (N—H···O) or catemeric chains. The presence of the pyrazole ring and the amino group provides additional sites for forming a complex 3D network.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the different types of intermolecular contacts within a crystal.

- d_{norm} surface: This surface maps regions of close intermolecular contact. Red spots indicate contacts shorter than the van der Waals radii (strong interactions like hydrogen bonds), while blue regions represent longer contacts.

- **2D Fingerprint Plot:** This is a 2D histogram that plots the distance from the surface to the nearest atom inside (d_i) versus the distance to the nearest atom outside (d_e). It provides a quantitative summary of the intermolecular contacts.

For Proxy Molecule 1, the analysis shows that the most significant contacts are H...H (41.5%) and O...H/H...O (22.4%), confirming the dominant role of hydrogen bonding in the crystal packing.[4] A similar analysis for **5-amino-1H-pyrazole-3-carboxamide** would be expected to show large contributions from O...H/H...O and N...H/H...N contacts.

Part 4: Computational Complementation with DFT

Experimental XRD provides a time-averaged structure at a specific temperature. Density Functional Theory (DFT) calculations provide a complementary, gas-phase model of the molecule at 0 K.

Methodology:

- **Geometry Optimization:** The molecular geometry from the XRD experiment is used as a starting point for a gas-phase geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311+G(2d,p)).[3]
- **Property Calculation:** Once the optimized geometry is obtained, properties such as the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and vibrational frequencies can be calculated.
- **Comparison:** Comparing the DFT-optimized geometry with the experimental crystal structure can reveal the effects of crystal packing forces (e.g., hydrogen bonding) on the molecular conformation.

The MEP map is particularly insightful, as it visualizes the electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions of the molecule, highlighting the likely sites for electrophilic and nucleophilic attack and confirming the hydrogen bonding capabilities.

Conclusion

The crystal structure analysis of **5-amino-1H-pyrazole-3-carboxamide** is a multi-faceted process that integrates synthesis, crystallization, experimental diffraction, and computational modeling. Each step provides a layer of information that, when combined, yields a deep understanding of the molecule's solid-state behavior. A robust hydrogen-bonding network, driven by the carboxamide, amino, and pyrazole functionalities, is anticipated to be the defining feature of its crystal packing. The workflow and analytical techniques detailed in this guide, illustrated with a suitable proxy molecule, provide a comprehensive framework for researchers to conduct a thorough and scientifically rigorous investigation, ultimately enabling the rational development of this promising chemical entity.

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